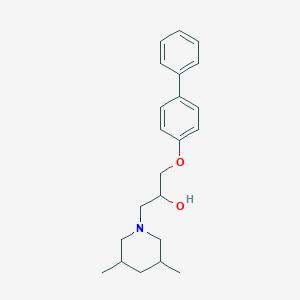

1-(3,5-Dimethylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol

Description

1-(3,5-Dimethylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3,5-dimethylpiperidine moiety at position 1 and a 4-phenylphenoxy group at position 2. This structure combines a piperidine ring (with methyl groups at the 3- and 5-positions) and a biphenyl ether system, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-17-12-18(2)14-23(13-17)15-21(24)16-25-22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-11,17-18,21,24H,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIRJOKAHDIIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₂₃N₁O₂

- Molecular Weight : 281.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Research indicates that it may exhibit the following mechanisms:

- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and survival.

Biological Activity and Efficacy

Recent studies have explored the cytotoxic effects of related compounds, providing insights into the potential activity of this compound.

Cytotoxicity Studies

A comparative analysis with similar compounds revealed significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 (Leukemia) | 0.5 |

| Compound B | HSC-2 (Oral Cancer) | 0.7 |

| This compound | HCT116 (Colon Cancer) | TBD |

These results indicate that the compound may possess selective toxicity towards malignant cells while sparing non-malignant cells.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

-

Study on Apoptosis Induction : A study demonstrated that related compounds activated caspases involved in apoptosis in human cancer cell lines. The activation of caspases was linked to increased reactive oxygen species (ROS) generation and mitochondrial membrane depolarization.

- Key Findings :

- Activation of caspases-3 and -7.

- Induction of G2/M cell cycle arrest.

- Increased sub-G1 phase accumulation.

- Key Findings :

- Selectivity Index Evaluation : The selectivity index (SI) for tumor versus non-tumor cells was calculated to evaluate the therapeutic potential of related compounds. An SI greater than 2 indicates a promising therapeutic window.

Comparison with Similar Compounds

Research Findings and Implications

- Physicochemical Properties: The target compound’s 4-phenylphenoxy group likely increases lipophilicity compared to analogs with smaller phenoxy substituents (e.g., compound 7 in ). This could enhance membrane permeability but reduce aqueous solubility .

- Synthetic Feasibility: The absence of imino or benzimidazole groups (cf. ) may simplify synthesis, as fewer steps are required to install the piperidine moiety.

- Further studies are needed to validate this hypothesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.